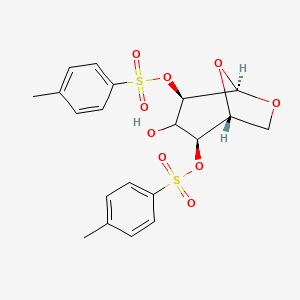

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂O₉S₂ and its molecular weight is 470.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

It is known to be used in synthesis reactions with anhydro sugars , suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in synthesis reactions with anhydro sugars , it may influence cell function by participating in these reactions

Molecular Mechanism

It is known to participate in synthesis reactions with anhydro sugars , suggesting it may interact with biomolecules involved in these reactions

Actividad Biológica

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS Number: 20204-80-2) is a synthetic compound derived from β-D-glucopyranose, modified to include two p-toluenesulfonyl groups. This compound has garnered attention in biochemical research for its potential biological activities, particularly as an inhibitor of glycosidases and its role in synthetic organic chemistry.

The molecular formula of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose is C₁₈H₂₂O₉S₂, with a molecular weight of approximately 470.51 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Density | 1.54 g/cm³ |

| Boiling Point | 689.56 °C at 760 mmHg |

| Melting Point | 108-110 °C |

| Solubility | Chloroform, Ethyl Acetate |

| Flash Point | 370.83 °C |

Glycosidase Inhibition

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose has been studied for its inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can have significant implications in treating various diseases, including lysosomal storage disorders and certain types of cancer.

Case Study: Inhibition Mechanism

Research has demonstrated that this compound acts as a competitive inhibitor of specific glycosidases. For example, a study highlighted its effectiveness against glucosidases involved in the metabolism of glycogen and glycoproteins. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents the substrate from binding to the active site of the enzyme.

Synthesis and Application

The synthesis of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose typically involves protecting the hydroxyl groups of glucopyranose with sulfonyl groups to increase stability and reactivity in subsequent reactions. This compound is often used as an intermediate in organic synthesis and has applications in drug development due to its ability to modify carbohydrate structures.

Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Intermediate in Synthesis

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for selective reactions that can lead to the formation of complex molecules.

- Pharmaceutical Synthesis : It is utilized to synthesize glycosylated compounds, which are crucial for developing drugs with improved efficacy and specificity. For instance, it has been used in the synthesis of fluorinated glucopyranose analogues, which have shown promise in enhancing lipophilicity and bioavailability of pharmaceutical agents .

Research and Development

The compound is also significant in research settings, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable tool for medicinal chemists.

- Anticancer Research : Studies have indicated that derivatives of glucopyranose can exhibit anticancer properties. The modification of glucopyranose structures, including those derived from this compound, has led to compounds that demonstrate activity against specific cancer cell lines .

Biochemical Applications

In biochemical contexts, this compound can be used as a protective group for hydroxyl functionalities during synthetic procedures. This protection is crucial for selective reactions where other functional groups may interfere.

- Glycosylation Reactions : The sulfonyl groups provide stability and can be removed under mild conditions, allowing for the selective formation of glycosidic bonds essential in carbohydrate chemistry .

Case Study 1: Synthesis of Fluorinated Glucose Analogues

A systematic study investigated the synthesis of mono-, di-, and trifluorinated glucopyranose analogues using this compound as an intermediate. The results demonstrated that fluorination at specific positions significantly altered the lipophilicity and solvation energies of the analogues, providing insights into their potential pharmacokinetic properties .

Case Study 2: Anticancer Activity Evaluation

Research involving derivatives synthesized from this compound revealed promising anticancer activities. Compounds were tested against various human cancer cell lines (e.g., HeLa and HCT15), showing significant inhibition of cell proliferation linked to their structural modifications .

Propiedades

IUPAC Name |

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSICCENMLTKO-HRCBOCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676208 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20204-80-2 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.